molecular formula C21H26O10 B1310630 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose CAS No. 39686-94-7

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

Cat. No.: B1310630
CAS No.: 39686-94-7
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-YMQHIKHWSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is a derivative of glucose, a simple sugar that is a fundamental building block in many biological processes. This compound is characterized by the presence of acetyl groups at the 1, 2, 4, and 6 positions and a benzyl group at the 3 position of the glucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective groups, which can be selectively removed to yield various derivatives.

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: In the study of carbohydrate metabolism and enzyme-substrate interactions.

    Medicine: As a precursor for the synthesis of glycosylated drugs and prodrugs.

    Industry: In the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is currently unknown. This compound is a derivative of glucose, and it is likely to interact with enzymes or receptors that recognize glucose or its derivatives .

Mode of Action

The exact mode of action of this compound is not well understood. As a glucose derivative, it may interact with its targets in a similar manner to glucose. The acetyl and benzyl groups could potentially alter the compound’s interactions with its targets, leading to different biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are not well defined. Given its structural similarity to glucose, it may be involved in pathways related to glucose metabolism. The presence of acetyl and benzyl groups could potentially lead to involvement in other biochemical pathways .

Pharmacokinetics

Its solubility in various solvents such as DCM, DMF, DMSO, EtOAc, and MeOH suggests that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound can also interact with proteins and other biomolecules, forming glycosidic bonds that are crucial for the stability and function of glycoproteins and glycolipids. The acetyl and benzyl groups provide protection during these reactions, preventing unwanted side reactions and ensuring the selective formation of desired products .

Cellular Effects

This compound influences various cellular processes by modulating glycosylation pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the glycosylation patterns of proteins and lipids. This compound has been shown to impact the function of glycoproteins involved in cell-cell communication, immune response, and cellular adhesion . Additionally, it can influence the stability and activity of enzymes and receptors on the cell surface, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The acetyl and benzyl groups protect the hydroxyl groups of the glucose molecule, allowing for selective glycosylation reactions. This compound can act as a donor or acceptor in glycosylation reactions, forming glycosidic bonds with other biomolecules. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the removal of acetyl and benzyl groups. Long-term studies have shown that the degradation of this compound can affect its ability to modulate glycosylation pathways and cellular functions . Therefore, it is essential to store and handle this compound under appropriate conditions to maintain its stability and efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance glycosylation processes and improve the stability and function of glycoproteins. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . Therefore, careful dosage optimization is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups. This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes. The acetyl and benzyl groups provide protection during metabolic reactions, ensuring the selective formation of desired glycosylated products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. Its distribution within cells can influence its activity and function, affecting overall cellular metabolism and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus. These organelles are the sites of glycosylation, where this compound can interact with glycosyltransferases and other enzymes involved in glycosylation pathways. The acetyl and benzyl groups provide protection during these interactions, ensuring the selective formation of glycosidic bonds. This compound’s localization within these organelles is crucial for its activity and function in modulating glycosylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose typically involves the acetylation of glucose derivatives. One common method includes the following steps:

    Starting Material: D-glucose is used as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 4, and 6 are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Benzylation: The hydroxyl group at position 3 is then selectively benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and benzyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Substitution: The acetyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Hydrolysis: D-glucose.

    Oxidation: Gluconic acid or glucuronic acid.

    Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the benzyl group at position 3.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but has benzyl groups at positions 2, 3, 4, and 6 instead of acetyl groups.

    1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar in structure but has an additional acetyl group at position 3.

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is unique due to the combination of acetyl and benzyl protective groups, which allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455622
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39686-94-7
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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